Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo-
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Overview
Description
Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes multiple fused rings and functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrido[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of functional groups such as carboxamide, benzyl, and pyrimidinyl groups through various organic reactions like alkylation, acylation, and thiolation.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, pyrido[2,3-d]pyrimidines are known for their potential as enzyme inhibitors, particularly in the context of kinases. This makes them valuable in the study of cellular signaling pathways.
Medicine
In medicine, compounds of this class are investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Signal Transduction Pathways: Modulation of cellular signaling pathways, particularly those involving kinases.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Other compounds in this class with different substituents.
Quinazolines: Similar fused ring structures with different heteroatoms.
Purines: Biologically relevant compounds with similar ring systems.
Uniqueness
The uniqueness of Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
109493-27-8 |
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Molecular Formula |
C21H18N6O2S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-benzyl-3,7-dimethyl-4-oxo-N-pyrimidin-2-yl-2-sulfanylidenepyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H18N6O2S/c1-13-15(18(28)25-20-22-9-6-10-23-20)11-16-17(24-13)27(21(30)26(2)19(16)29)12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,22,23,25,28) |
InChI Key |
UQYDHGUJOOQVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)N(C(=S)N(C2=O)C)CC3=CC=CC=C3)C(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
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